molecular formula C16H17FN2O2 B1318077 N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide CAS No. 954264-70-1

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide

Cat. No.: B1318077
CAS No.: 954264-70-1
M. Wt: 288.32 g/mol
InChI Key: CYQSLNFEJJXMBF-UHFFFAOYSA-N
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Description

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an amino group, a fluorine atom, and an ethylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-fluoroaniline and 4-ethylphenol.

    Formation of Intermediate: The 4-ethylphenol is reacted with chloroacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride.

    Coupling Reaction: The intermediate is then coupled with 5-amino-2-fluoroaniline in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving its molecular targets.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide would depend on its specific molecular targets and pathways. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Amino-2-chlorophenyl)-2-(4-ethylphenoxy)-acetamide
  • N-(5-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-acetamide
  • N-(5-Amino-2-bromophenyl)-2-(4-ethylphenoxy)-acetamide

Uniqueness

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs with different substituents.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2/c1-2-11-3-6-13(7-4-11)21-10-16(20)19-15-9-12(18)5-8-14(15)17/h3-9H,2,10,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQSLNFEJJXMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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